molecular formula C9H11ClN2 B3057123 N,N-dimethyl-N'-phenylcarbamimidic chloride CAS No. 7684-30-2

N,N-dimethyl-N'-phenylcarbamimidic chloride

Cat. No.: B3057123
CAS No.: 7684-30-2
M. Wt: 182.65 g/mol
InChI Key: GEMHFKXPOCTAIP-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-phenylcarbamimidic chloride is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-N’-phenylcarbamimidic chloride can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide with phenyl isocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of N,N-dimethyl-N’-phenylcarbamimidic chloride often involves large-scale reactions using automated equipment to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-phenylcarbamimidic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamimidic derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N,N-dimethyl-N’-phenylcarbamimidic chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidic derivatives.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism by which N,N-dimethyl-N’-phenylcarbamimidic chloride exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. These interactions are mediated through pathways involving nucleophilic substitution and other chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N’-phenylcarbamimidoyl chloride
  • Phenylimino-chlorcarbonsaeure-dimethylamid
  • N,N-dimethyl-N’-phenyl-chlorameisensaeure-amidin

Uniqueness

N,N-dimethyl-N’-phenylcarbamimidic chloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse research fields highlight its versatility and importance .

Properties

IUPAC Name

N,N-dimethyl-N'-phenylcarbamimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-12(2)9(10)11-8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMHFKXPOCTAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427944
Record name N,N-Dimethyl-N'-phenylcarbamimidyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7684-30-2
Record name N,N-Dimethyl-N'-phenylcarbamimidyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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